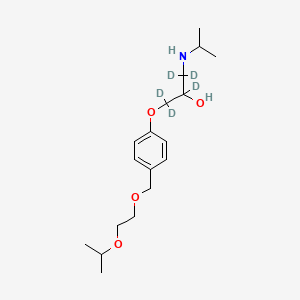

Bisoprolol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYCDWMUTMEGQY-FFNOJTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)COCCOC(C)C)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Deuterated Bisoprolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of bisoprolol and its deuterated analogue. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy increasingly employed in drug development to modulate pharmacokinetic and pharmacodynamic properties. Understanding the impact of this isotopic substitution on fundamental physicochemical characteristics is paramount for formulation development, bioavailability enhancement, and predicting in vivo behavior. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents key signaling pathways associated with bisoprolol's mechanism of action.

Introduction

Bisoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] It exerts its therapeutic effects by competitively inhibiting the binding of catecholamines to β1-receptors, primarily located in cardiac tissue, thereby reducing heart rate, myocardial contractility, and blood pressure.[1][2] The modification of bisoprolol through deuteration offers a potential avenue to enhance its metabolic stability and, consequently, its pharmacokinetic profile. This guide delves into the essential physicochemical properties that govern the behavior of both deuterated and non-deuterated bisoprolol.

Comparative Physicochemical Properties

The following tables summarize the key physicochemical properties of bisoprolol. While extensive data is available for the non-deuterated form, specific experimental values for deuterated bisoprolol are not widely published. Therefore, the expected qualitative changes upon deuteration are included based on established principles of kinetic isotope effects and changes in intermolecular interactions.

Table 1: Acid-Base Dissociation Constant (pKa)

| Compound | pKa (Strongest Basic) | Expected Change with Deuteration |

| Bisoprolol | 9.67[1] | Minimal to no significant change |

| Deuterated Bisoprolol | Not Available | Minimal to no significant change |

Table 2: Solubility

| Compound | Water Solubility | Solubility in Other Solvents | Expected Change with Deuteration |

| Bisoprolol | 0.0707 mg/mL[1] | Very soluble in methanol; freely soluble in chloroform, glacial acetic acid, and ethanol; slightly soluble in ethyl acetate and acetone.[3] | Potential for slight increase in aqueous solubility |

| Deuterated Bisoprolol | Not Available | Not Available | Potential for slight increase in aqueous solubility |

Table 3: Lipophilicity (logP/logD)

| Compound | logP | Expected Change with Deuteration |

| Bisoprolol | 2.2 - 2.3[1] | Potential for a slight decrease |

| Deuterated Bisoprolol | Not Available | Potential for a slight decrease |

Table 4: Melting Point

| Compound | Melting Point (°C) | Expected Change with Deuteration |

| Bisoprolol | 100[4][5] | Potential for a slight decrease |

| Deuterated Bisoprolol | Not Available | Potential for a slight decrease |

Experimental Protocols

The determination of the aforementioned physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for each key parameter.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and receptor binding.

Methodology:

-

Preparation of Solutions: A standard solution of the test compound (bisoprolol or deuterated bisoprolol) is prepared in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.

-

Titration: The solution of the test compound is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

The solution is titrated with the standardized acid or base.

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the compound is in its ionized form.

Experimental Workflow for pKa Determination

Determination of Solubility (Shake-Flask Method)

Solubility is a crucial factor for drug dissolution and absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: An excess amount of the solid drug is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved drug.

-

Phase Separation: After equilibration, the suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the drug in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow for Solubility Determination

Determination of Lipophilicity (logP/logD)

The partition coefficient (logP) and distribution coefficient (logD) are measures of a drug's lipophilicity, which influences its ability to cross biological membranes.

Methodology:

-

System Preparation: A biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the drug is dissolved in one of the phases (usually the aqueous phase). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a period sufficient to allow the drug to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the drug in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation:

-

logP (for non-ionizable compounds) = log ([Drug]octanol / [Drug]water)

-

logD (for ionizable compounds at a specific pH) = log ([Drug]octanol / [Drug]aqueous buffer)

-

Experimental Workflow for logP/logD Determination

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

The melting point is a fundamental physical property that provides information about the purity and solid-state form of a drug.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the drug (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped up at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: A thermogram is generated, plotting heat flow against temperature. The melting point is typically taken as the onset or peak of the endothermic event corresponding to the melting transition.

Experimental Workflow for Melting Point Determination

Signaling Pathway of Bisoprolol

Bisoprolol is a selective antagonist of the β1-adrenergic receptor. Its mechanism of action involves the modulation of the G-protein coupled receptor (GPCR) signaling cascade in cardiac myocytes.

Upon stimulation by catecholamines like norepinephrine and epinephrine, the β1-adrenergic receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, resulting in increased calcium influx and enhanced cardiac contractility and heart rate.

Bisoprolol competitively blocks the binding of catecholamines to the β1-receptor, thereby inhibiting this signaling cascade. The result is a reduction in cAMP production, decreased PKA activity, and consequently, a decrease in heart rate, contractility, and blood pressure.

Bisoprolol's Mechanism of Action Signaling Pathway

Conclusion

The physicochemical properties of bisoprolol are well-characterized, providing a solid foundation for its formulation and clinical application. While specific experimental data for deuterated bisoprolol is not yet readily available in the public domain, the principles of isotopic substitution suggest potential modest alterations in properties such as solubility and lipophilicity. Further experimental investigation into the physicochemical characteristics of deuterated bisoprolol is warranted to fully elucidate its potential advantages in drug development. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and scientists working on the development and characterization of bisoprolol and its deuterated analogues.

References

An In-depth Technical Guide to the Synthesis and Characterization of Bisoprolol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bisoprolol-d5, a deuterated analog of the selective β1-adrenergic receptor blocker, Bisoprolol. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and bioequivalence studies, enabling precise quantification of Bisoprolol in biological matrices through mass spectrometry-based assays.

Introduction

Bisoprolol is a widely prescribed medication for the management of cardiovascular diseases, including hypertension and angina pectoris. To support its clinical development and therapeutic drug monitoring, a stable, isotopically labeled internal standard is essential for accurate bioanalysis. This compound, with five deuterium atoms incorporated into its structure, serves this purpose by providing a distinct mass shift from the parent drug without significantly altering its physicochemical properties. This guide details a plausible synthetic route and the analytical methods for the comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, leveraging established synthetic routes for Bisoprolol with the introduction of a deuterated building block. The IUPAC name, 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1,1,2,3,3-d5-2-ol, indicates that the deuterium atoms are located on the propanol backbone. A logical synthetic approach involves the use of a deuterated epoxide precursor.

Proposed Synthetic Pathway

A feasible synthetic pathway for this compound is outlined below. This pathway begins with the synthesis of the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, followed by its reaction with a deuterated epichlorohydrin analog and subsequent ring-opening with isopropylamine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol (Intermediate 1)

-

To a stirred solution of 4-hydroxybenzyl alcohol in a suitable solvent such as toluene, add 2-isopropoxyethanol and an acidic catalyst (e.g., Amberlyst 15).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the catalyst, and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-((2-isopropoxyethoxy)methyl)phenol.

Step 2: Synthesis of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane-d5 (Intermediate 2)

-

Dissolve 4-((2-isopropoxyethoxy)methyl)phenol (Intermediate 1) in a suitable solvent, such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to the solution and stir at room temperature.

-

Add epichlorohydrin-d5 dropwise to the reaction mixture. The deuterium atoms are located on the oxirane ring.

-

Heat the mixture and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated epoxide intermediate.

Step 3: Synthesis of this compound

-

Dissolve the crude 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane-d5 (Intermediate 2) in a solvent such as methanol.

-

Add isopropylamine to the solution and stir the reaction mixture at an elevated temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel to obtain the final product as a yellow oil.[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed for this purpose.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C18H26D5NO4 | [1] |

| Molecular Weight | 330.47 g/mol | [1] |

| Appearance | Yellow oil | [1] |

| Isotopic Purity | 98.6% | [1] |

| Purity (TLC) | 98% | [1] |

| Solubility | Chloroform, methanol, and water | [1] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and confirming the positions of the deuterium labels. The absence of signals in the 1H NMR spectrum at the positions of deuteration and the corresponding changes in the 13C NMR spectrum provide definitive evidence of successful labeling.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 | d, J = 8.4 Hz | 2H | Ar-H |

| 6.90 | d, J = 8.4 Hz | 2H | Ar-H |

| 4.50 | s | 2H | Ar-CH₂-O |

| 3.65-3.55 | m | 5H | O-CH₂-CH₂-O, O-CH(CH₃)₂ |

| 2.80 | m | 1H | N-CH(CH₃)₂ |

| 1.15 | d, J = 6.2 Hz | 6H | N-CH(CH₃)₂ |

| 1.10 | d, J = 6.0 Hz | 6H | O-CH(CH₃)₂ |

Note: The signals corresponding to the protons on the propanol backbone (at positions 1, 2, and 3) are expected to be absent or significantly reduced in intensity due to deuteration.

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 158.5 | Ar-C-O |

| 131.0 | Ar-C-CH₂ |

| 129.5 | Ar-CH |

| 114.5 | Ar-CH |

| 72.5 | Ar-CH₂-O |

| 72.0 | O-CH(CH₃)₂ |

| 70.0 | O-CH₂-CH₂-O |

| 68.0 (broad) | C-OH (deuterated) |

| 67.5 | O-CH₂-CH₂-O |

| 49.0 | N-CH(CH₃)₂ |

| 42.0 (broad) | N-CH₂ (deuterated) |

| 23.0 | N-CH(CH₃)₂ |

| 22.0 | O-CH(CH₃)₂ |

Note: The carbon signals of the deuterated propanol backbone are expected to be observed as low-intensity multiplets due to C-D coupling.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to establish its fragmentation pattern, which is crucial for its use as an internal standard in LC-MS/MS methods.

High-Resolution Mass Spectrometry (HRMS):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Calculated m/z for [M+H]⁺ | 331.2646 |

| Observed m/z for [M+H]⁺ | Consistent with calculated value |

Tandem Mass Spectrometry (MS/MS):

In MS/MS analysis, the protonated molecule [M+H]⁺ is fragmented to produce characteristic product ions. For this compound, the following mass transition is typically monitored:

| Precursor Ion (m/z) | Product Ion (m/z) |

| 331.3 | 121.3 |

This transition is distinct from that of unlabeled Bisoprolol (m/z 326.3 → 116.3), allowing for their simultaneous detection and quantification without mutual interference.

Chromatographic Purity

The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm or Mass Spectrometry |

| Expected Purity | ≥98% |

Experimental Workflows and Logical Relationships

The overall process for the synthesis and characterization of this compound can be visualized as a structured workflow.

Caption: Overall workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a robust and logical approach to the synthesis and comprehensive characterization of this compound. The detailed protocols and analytical methodologies provide a framework for researchers and drug development professionals to produce and validate this essential internal standard. The availability of high-purity, well-characterized this compound is paramount for the accurate and reliable quantification of Bisoprolol in clinical and preclinical studies, ultimately contributing to the safe and effective use of this important cardiovascular medication.

References

Metabolic Fate of Bisoprolol-d5 Compared to Bisoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the selective beta-1 adrenergic receptor antagonist, Bisoprolol. It details the established metabolic pathways, pharmacokinetic parameters, and experimental methodologies used to elucidate its biotransformation. While direct comparative data on the metabolic fate of its deuterated analog, Bisoprolol-d5, is not available in the reviewed scientific literature, this guide will address the theoretical implications of deuteration on the metabolism of Bisoprolol based on established principles of the kinetic isotope effect.

Introduction to Bisoprolol and the Rationale for Deuteration

Bisoprolol is a widely prescribed medication for the management of cardiovascular diseases, including hypertension and heart failure.[1] It exerts its therapeutic effect by selectively and competitively blocking beta-1 adrenergic receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2] The metabolic profile of a drug is a critical determinant of its efficacy, safety, and dosing regimen. Understanding the biotransformation of Bisoprolol is therefore essential for its optimal clinical use.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to altered metabolite formation. Although specific studies on this compound are not publicly available, the principles of deuteration provide a framework for predicting its potential metabolic differences from Bisoprolol.

Metabolic Pathways and Pharmacokinetics of Bisoprolol

Bisoprolol undergoes extensive metabolism, with approximately 50% of an administered dose being cleared by hepatic biotransformation and the remaining 50% excreted unchanged in the urine.[1][2][3] This balanced clearance between renal and hepatic routes makes its pharmacokinetics less susceptible to impairment of a single elimination organ.[3][4]

Cytochrome P450-Mediated Metabolism

The primary route of Bisoprolol metabolism is oxidation catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

-

CYP3A4: This is the major enzyme responsible for Bisoprolol metabolism, accounting for approximately 95% of its oxidative clearance.[2]

-

CYP2D6: This enzyme plays a minor role in the metabolism of Bisoprolol.[2]

The metabolism of bisoprolol by CYP3A4 appears to be non-stereoselective.[2] However, CYP2D6 metabolizes the enantiomers of bisoprolol stereoselectively.[5] The resulting metabolites are pharmacologically inactive and are subsequently excreted via the kidneys.[2][4]

Pharmacokinetic Parameters of Bisoprolol

The key pharmacokinetic parameters of Bisoprolol are summarized in the table below.

| Parameter | Value | References |

| Bioavailability | ~90% | [2][4] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [2] |

| Plasma Half-life (t½) | 10-12 hours | [2] |

| Volume of Distribution (Vd) | 3.5 L/kg | [2] |

| Protein Binding | ~30% | [2] |

| Total Body Clearance | 14.2 L/h | [2] |

Theoretical Metabolic Fate of this compound

In the absence of direct experimental data for this compound, its metabolic fate can be predicted based on the known metabolism of Bisoprolol and the principles of the kinetic isotope effect. Deuteration of a drug molecule at a site of metabolic oxidation can significantly slow down the rate of that metabolic pathway.

Given that the primary metabolic pathway of Bisoprolol is oxidation by CYP3A4, deuteration at the sites of oxidation would be expected to have the most pronounced effect. This could potentially lead to:

-

Reduced Rate of Metabolism: The stronger carbon-deuterium bonds would be more resistant to cleavage by CYP3A4, resulting in a slower formation of the inactive metabolites.

-

Increased Half-life and Exposure: A reduced metabolic clearance would lead to a longer plasma half-life (t½) and an increased area under the plasma concentration-time curve (AUC), signifying greater overall drug exposure.

-

Altered Metabolite Profile: While the primary metabolites would likely be the same, their rate of formation would be reduced. This could potentially alter the ratio of parent drug to metabolites in circulation.

-

Potential for Reduced Dosing Frequency: An extended half-life could allow for less frequent administration of the drug to maintain therapeutic concentrations.

It is important to emphasize that these are theoretical predictions. The actual impact of deuteration would depend on the specific position of the deuterium atoms in the Bisoprolol molecule and would need to be confirmed through rigorous in vitro and in vivo studies.

Experimental Protocols for Studying Metabolic Fate

The following outlines a general experimental workflow for characterizing and comparing the metabolic fate of a drug and its deuterated analog.

In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of the parent drug and its deuterated analog.

-

Methodology:

-

Incubation: Incubate Bisoprolol and this compound separately with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).

-

Sample Analysis: At various time points, quench the reactions and analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and any formed metabolites.

-

Enzyme Kinetics: Determine kinetic parameters such as Km and Vmax to assess the efficiency of the metabolic reactions for both compounds.

-

Reaction Phenotyping: Use specific chemical inhibitors or antibodies for different CYP enzymes to confirm their contribution to the metabolism of each compound.

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine and compare the pharmacokinetic profiles of Bisoprolol and this compound in a living organism.

-

Methodology:

-

Animal Model: Administer single oral or intravenous doses of Bisoprolol and this compound to a suitable animal model (e.g., rats, dogs).

-

Blood Sampling: Collect blood samples at predetermined time points after dosing.

-

Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution for both compounds using appropriate software.

-

Human Studies: If warranted by preclinical data, conduct similar pharmacokinetic studies in healthy human volunteers under a strict clinical trial protocol.

-

Visualizations

Signaling Pathway of Bisoprolol

Caption: Signaling pathway of Bisoprolol's beta-1 adrenergic receptor blockade.

Experimental Workflow for Metabolic Fate Analysis

Caption: General experimental workflow for determining the metabolic fate of a drug.

Conclusion

The metabolic fate of Bisoprolol is well-characterized, involving significant hepatic metabolism primarily by CYP3A4 and balanced renal excretion of the unchanged drug. This profile contributes to its predictable pharmacokinetics. While there is a strong theoretical basis to suggest that deuteration of Bisoprolol to form this compound could alter its metabolic fate, leading to a slower clearance and longer half-life, there is currently no publicly available experimental data to confirm these hypotheses. Further research, following the experimental protocols outlined in this guide, is necessary to elucidate the precise metabolic fate of this compound and to determine its potential therapeutic advantages over the non-deuterated parent compound. Such studies would be invaluable for the continued development of improved cardiovascular therapies.

References

- 1. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of bisoprolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Bisoprolol-d5 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of Bisoprolol-d5 in various biological matrices. It is intended to be a comprehensive resource for researchers and scientists involved in the development of analytical methods and for professionals in the field of drug development. This document details experimental protocols for assessing stability and presents quantitative data in a structured format.

Introduction to Bisoprolol and the Role of Deuterated Analogs

Bisoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of hypertension and heart failure.[1][2][3] Its therapeutic effects are primarily achieved by competitively inhibiting the binding of catecholamines, such as epinephrine, to β1-receptors in the heart. This action leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure and the heart's oxygen demand.[1][2]

In bioanalytical and pharmacokinetic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the target analyte. This compound, a deuterated analog of bisoprolol, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of bisoprolol in biological samples. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the unlabeled drug by the mass spectrometer. This approach minimizes the impact of matrix effects and variations in sample processing on the accuracy of the results.

Quantitative Stability Data

The stability of an analyte in a biological matrix is a critical parameter that must be evaluated during the validation of a bioanalytical method. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. The following tables summarize the stability of bisoprolol, with this compound used as the internal standard, in human plasma under various storage conditions.

Table 1: Short-Term (Bench-Top) Stability of Bisoprolol in Human Plasma

| Storage Condition | Duration | Stability |

| Room Temperature | 24 hours | Stable |

| Room Temperature | > 24.1 hours | Stable (≤ ±10% change from initial values) |

Data derived from studies utilizing this compound as an internal standard, indicating the stability of the analytical method under these conditions.

Table 2: Freeze-Thaw Stability of Bisoprolol in Human Plasma

| Storage Temperature | Number of Cycles | Stability |

| -30°C to -10°C | 5 cycles | Stable |

| -20°C | 3 cycles | Stable |

Data derived from studies utilizing this compound as an internal standard, indicating the stability of the analytical method under these conditions.

Table 3: Long-Term Stability of Bisoprolol in Human Plasma

| Storage Temperature | Duration | Stability |

| -30°C to -10°C | 135 days | Stable |

| -20°C | 92 days | Stable |

Data derived from studies utilizing this compound as an internal standard, indicating the stability of the analytical method under these conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the quantification and stability assessment of bisoprolol in human plasma using this compound as an internal standard.

Bioanalytical Method for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of bisoprolol in human plasma.

3.1.1. Sample Preparation

A simple protein precipitation method is commonly employed for the extraction of bisoprolol and this compound from human plasma.

-

Procedure:

-

To 50 µL of human plasma in a 96-well plate, add the internal standard solution (this compound).

-

Add acetonitrile for protein precipitation.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

3.1.2. Liquid Chromatography

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size)

-

Mobile Phase A: 20 mM ammonium acetate with 0.1% formic acid in water

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.5 mL/min

-

Gradient Elution Profile:

-

Start with 40% Mobile Phase B for the first 0.1 minutes.

-

Increase to 95% Mobile Phase B at 1.5 minutes.

-

Hold at 95% Mobile Phase B until 2.0 minutes.

-

Return to the initial 40% Mobile Phase B at 2.1 minutes for column re-equilibration.

-

-

Total Run Time: 3 minutes

3.1.3. Mass Spectrometry

-

Instrument: Triple-quadrupole mass spectrometer

-

Ionization Mode: Positive ion mode with turbo ion spray

-

Detection: Multiple-reaction monitoring (MRM)

-

Mass Transitions:

-

Bisoprolol: m/z 326.2 → 116.2

-

This compound: m/z 331.3 → 121.1

-

Stability Assessment Protocols

The stability of bisoprolol in plasma is assessed by analyzing quality control (QC) samples at low and high concentrations after storage under various conditions. The results are compared to those of freshly prepared calibration standards.

3.2.1. Short-Term (Bench-Top) Stability

-

Objective: To evaluate the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling time in the laboratory.

-

Protocol:

-

Prepare low and high concentration QC samples in human plasma.

-

Keep the samples at room temperature for a specified duration (e.g., 24 hours).

-

Analyze the samples using the validated LC-MS/MS method.

-

Compare the measured concentrations to the nominal concentrations.

-

3.2.2. Freeze-Thaw Stability

-

Objective: To assess the stability of the analyte after repeated freezing and thawing cycles.

-

Protocol:

-

Prepare low and high concentration QC samples in human plasma.

-

Freeze the samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a specified number of times (e.g., three or five cycles).

-

After the final thaw, analyze the samples using the validated LC-MS/MS method.

-

Compare the measured concentrations to the nominal concentrations.

-

3.2.3. Long-Term Stability

-

Objective: To determine the stability of the analyte in the biological matrix under long-term storage conditions.

-

Protocol:

-

Prepare low and high concentration QC samples in human plasma.

-

Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 90 or 135 days).

-

At each specified time point, retrieve a set of samples, thaw them at room temperature, and analyze them using the validated LC-MS/MS method.

-

Compare the measured concentrations to the nominal concentrations.

-

Visualizations

Bisoprolol Mechanism of Action

Bisoprolol is a selective antagonist of the β1-adrenergic receptor. The following diagram illustrates the signaling pathway affected by bisoprolol.

Caption: Signaling pathway of β1-adrenergic receptor and inhibition by Bisoprolol.

Experimental Workflow for Stability Assessment

The general workflow for assessing the stability of this compound in a biological matrix is depicted below.

Caption: General workflow for assessing the stability of an analyte in a biological matrix.

References

- 1. Bioequivalence of China- and Germany-manufactured bisoprolol (Concor®) tablets in fasted and fed healthy Chinese participants: a randomized, open-label, two-way, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 3. files.core.ac.uk [files.core.ac.uk]

The Gold Standard: Bisoprolol-d5 as a Stable Isotope-Labeled Internal Standard in Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs in biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and toxicological studies. For the cardioselective β1-adrenergic blocker bisoprolol, the use of a stable isotope-labeled internal standard, specifically Bisoprolol-d5, has become the benchmark for achieving the highest levels of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technical guide provides a comprehensive overview of the application of this compound, including detailed experimental protocols, quantitative performance data, and visual workflows to facilitate its implementation in a research or drug development setting.

The Principle of Stable Isotope Dilution

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound is chemically identical to bisoprolol, ensuring that it co-elutes chromatographically and exhibits the same ionization efficiency and fragmentation behavior in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte. By adding a known amount of this compound to each sample, any variability during sample preparation, chromatography, or ionization affects both the analyte and the internal standard equally. This allows for highly precise and accurate quantification based on the ratio of the analyte's signal to the internal standard's signal.

Below is a diagram illustrating the logical relationship between the analyte (Bisoprolol) and its stable isotope-labeled internal standard (this compound) in a quantitative LC-MS/MS analysis.

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocols

Several validated methods for the quantification of bisoprolol in human plasma using this compound have been published. The two most common sample preparation techniques are protein precipitation and liquid-liquid extraction.

Protein Precipitation Method[1]

This method is rapid and straightforward, suitable for high-throughput analysis.

a. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Method[2][3]

LLE offers a cleaner extract compared to protein precipitation, which can reduce matrix effects.

a. Sample Preparation:

-

To 200 µL of human plasma in a glass tube, add 25 µL of this compound working solution.

-

Add 50 µL of 1 M sodium hydroxide to alkalize the sample.

-

Add 1 mL of an organic extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate).[1][2][3]

-

Vortex mix for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

The following diagram outlines a typical experimental workflow for the analysis of bisoprolol using this compound as an internal standard.

Caption: General experimental workflow for bisoprolol analysis.

Quantitative Data and Method Validation Parameters

The use of this compound as an internal standard allows for the development of robust and sensitive LC-MS/MS methods. The following tables summarize typical quantitative data and validation parameters from published methods.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Bisoprolol | This compound | Reference |

| Chromatographic Column | Capcell Pak C18 MG III (100 mm x 2.0 mm, 5 µm) | Capcell Pak C18 MG III (100 mm x 2.0 mm, 5 µm) | [4] |

| Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) | Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) | [1][2] | |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid | Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid | [4] |

| 10 mM ammonium formate buffer, methanol, and 0.1% ammonia solution (10:90, v/v) | 10 mM ammonium formate buffer, methanol, and 0.1% ammonia solution (10:90, v/v) | [1][2] | |

| Flow Rate | 0.2 mL/min | 0.2 mL/min | [4] |

| 0.3 mL/min | 0.3 mL/min | [1][2] | |

| Ionization Mode | ESI Positive | ESI Positive | [4][1][2] |

| MRM Transition (m/z) | 326.3 → 116.3 | 331.3 → 121.3 | [4][5] |

| 326.36 → 116.13 | 331.36 → 121.13 | [1][2] |

Table 2: Method Validation Summary

| Parameter | Result | Reference |

| Linearity Range | 0.5 - 100 ng/mL | [4] |

| 1 - 100 ng/mL | [1][2] | |

| 0.5 - 200 ng/mL | ||

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [4] |

| 1.0 ng/mL | [1][2] | |

| Intra-day Precision (%CV) | < 6.60% | |

| Inter-day Precision (%CV) | < 7.43% | |

| Accuracy | 92.29% to 105.39% | |

| Recovery | 91.35% to 97.42% | |

| 90.70% to 101.7% | [6] |

Mechanism of Action: Bisoprolol and the β1-Adrenergic Receptor Signaling Pathway

Bisoprolol exerts its therapeutic effect by acting as a competitive antagonist at the β1-adrenergic receptors, which are predominantly found in cardiac tissue.[7] The activation of these receptors by catecholamines like norepinephrine and epinephrine triggers a signaling cascade that increases heart rate and contractility. By blocking this receptor, bisoprolol reduces cardiac workload.

The diagram below illustrates the canonical β1-adrenergic receptor signaling pathway and the inhibitory action of bisoprolol.

Caption: β1-Adrenergic receptor signaling pathway and bisoprolol's action.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of bisoprolol in biological matrices. Its use in stable isotope dilution LC-MS/MS assays minimizes analytical variability, leading to highly reliable data for clinical and preclinical studies. The experimental protocols outlined in this guide, coupled with the expected quantitative performance, provide a solid foundation for the development and validation of robust bioanalytical methods. The visualization of the analytical workflow and the drug's mechanism of action further aids in the comprehensive understanding and implementation of these advanced analytical techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijbpas.com [ijbpas.com]

- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Bisoprolol-d5 in Modern Pharmacological Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Bisoprolol-d5 in pharmacological studies. The primary utility of this deuterated analog of bisoprolol lies in its role as a stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of bisoprolol in biological matrices. This document will delve into the core principles of its application, present detailed experimental protocols, and summarize key quantitative data from various bioanalytical methods.

Introduction: The Significance of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, especially when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial to compensate for variability during sample preparation and analysis.[1] An ideal internal standard should behave chemically and physically as closely to the analyte of interest as possible.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for this purpose.[1] The deuterium atoms in this compound increase its mass without significantly altering its chemical properties, allowing it to be distinguished from the non-labeled bisoprolol by a mass spectrometer while co-eluting chromatographically.

The use of this compound as an internal standard enhances the accuracy, precision, and robustness of bioanalytical methods for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of bisoprolol.[2][3][4]

Core Application: Quantification of Bisoprolol in Biological Matrices

The predominant application of this compound is as an internal standard in the development and validation of analytical methods for the determination of bisoprolol concentrations in biological samples, most commonly human plasma.[2][4][5] These methods are fundamental in assessing the absorption, distribution, metabolism, and excretion (ADME) properties of bisoprolol.

Bioanalytical Methodologies

A typical bioanalytical workflow involving this compound as an internal standard is depicted below. This process ensures reliable quantification of bisoprolol from a complex biological matrix.

Caption: Bioanalytical workflow using this compound as an internal standard.

Experimental Protocols

The following sections provide a detailed methodology for a representative LC-MS/MS method for the quantification of bisoprolol in human plasma using this compound as an internal standard, based on published literature.[2][4]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting bisoprolol and this compound from plasma samples.[2]

-

Aliquoting: Aliquot a specific volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound working solution to each plasma sample, except for the blank plasma.

-

Protein Precipitation: Add a larger volume of a precipitating agent, such as acetonitrile or methanol (e.g., 300 µL), to the plasma sample.

-

Vortexing: Vortex the mixture for a set period (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

-

Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic and mass spectrometric parameters are critical for achieving the desired sensitivity, selectivity, and separation.

Table 1: Representative LC-MS/MS Parameters

| Parameter | Typical Value |

| Liquid Chromatography | |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile)[4] |

| Flow Rate | 0.3 mL/min[4] |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][4] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2][4] |

| MRM Transition for Bisoprolol | m/z 326.3 → 116.1[2][4] |

| MRM Transition for this compound | m/z 331.3 → 121.1[2][4] |

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of highly reliable and sensitive bioanalytical methods. The following table summarizes key validation parameters from published studies.

Table 2: Summary of Quantitative Performance Data for Bisoprolol Bioanalysis using this compound

| Parameter | Reported Range/Value | Reference |

| Linearity Range | 0.5 - 100 ng/mL | [2] |

| 1 - 100 ng/mL | [4] | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2] |

| 1.0 ng/mL | [4] | |

| Accuracy | Within ±15% of the nominal concentration (within ±20% at LLOQ) | [2] |

| Precision (Intra- and Inter-day) | ≤15% Relative Standard Deviation (RSD) (≤20% at LLOQ) | [2] |

| Recovery | Consistent and reproducible across the concentration range | [2] |

Signaling Pathway Context: The Role of Bisoprolol

While this compound's primary role is analytical, it is important to understand the pharmacological context of the molecule it traces. Bisoprolol is a cardioselective beta-1 adrenergic receptor antagonist.[6][7] Its therapeutic effects in conditions like hypertension and heart failure stem from its ability to block the action of catecholamines (e.g., adrenaline) on beta-1 receptors in the heart.[6][8] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[6][7]

The logical relationship in a clinical study investigating the pharmacokinetics of bisoprolol is outlined in the diagram below.

Caption: Logical flow of a pharmacokinetic study of bisoprolol.

Conclusion

This compound is an indispensable tool in modern pharmacological research, particularly in the realm of bioanalysis. Its application as a stable isotope-labeled internal standard ensures the high quality and reliability of pharmacokinetic and bioequivalence data for bisoprolol. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify bisoprolol in biological matrices, thereby supporting the safe and effective use of this important cardiovascular medication.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of an UPLC-MS/MS Method for Simultaneous Quantification of Bisoprolol and Hydrochlorothiazide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [논문]Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard [scienceon.kisti.re.kr]

- 6. qingmupharm.com [qingmupharm.com]

- 7. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: High-Throughput Quantification of Bisoprolol in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bisoprolol in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard, bisoprolol-d5, to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time of approximately 3 minutes. The method was validated over a linear range of 0.5–100 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery. This method is suitable for high-throughput analysis in clinical and toxicological studies.

Introduction

Bisoprolol is a cardioselective β1-adrenergic blocker widely used in the treatment of hypertension and other cardiovascular diseases.[1][2][3] Accurate and reliable quantification of bisoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[4] This application note presents a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of bisoprolol in human plasma, using this compound as the internal standard.

Experimental

Materials and Reagents

-

Bisoprolol and this compound reference standards were of high purity (≥98%).

-

HPLC-grade acetonitrile, methanol, and formic acid were used.

-

Ultrapure water was used for all aqueous solutions.

-

Drug-free human plasma was used for the preparation of calibration standards and quality control samples.

Instrumentation

-

LC System: Agilent 1100 Series or equivalent

-

MS System: API 4500 triple quadrupole mass spectrometer or equivalent

-

Analytical Column: Capcell Pak C18 MG III column (100 mm x 2.0 mm, 5 µm) or equivalent[5]

Standard Solutions

-

Stock Solutions: Primary stock solutions of bisoprolol and this compound were prepared in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Working standard solutions of bisoprolol were prepared by serial dilution of the stock solution with 50% methanol to cover the desired calibration range. A working solution of the internal standard (this compound) was prepared at a suitable concentration in methanol.

Experimental Workflow

Caption: LC-MS/MS workflow for bisoprolol quantification.

Protocols

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).

-

Perform protein precipitation by adding 300 µL of acetonitrile.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | Capcell Pak C18 MG III (100 mm x 2.0 mm, 5 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min[1] |

| Injection Volume | 5 µL[1] |

| Column Temperature | 40°C[1] |

| Gradient | Isocratic: 50% B[1] |

| Run Time | ~3 minutes[1] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4000 V[1] |

| Gas Temperature | 350°C[1] |

| Nebulizing Gas Flow | 10 L/min[1] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bisoprolol | 326.3 | 116.3[5] |

| This compound (IS) | 331.3 | 121.3[5] |

Results and Discussion

Linearity

The calibration curve was linear over the concentration range of 0.5–100 ng/mL for bisoprolol in human plasma.[5] The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 1.5 | < 10% | < 12% | 90-110% | 90-110% |

| Medium | 40 | < 8% | < 10% | 92-108% | 92-108% |

| High | 80 | < 7% | < 9% | 94-106% | 94-106% |

Data synthesized from typical performance characteristics reported in the literature.[7]

Recovery

The extraction recovery of bisoprolol from human plasma was determined at three QC levels.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 1.5 | > 90% |

| Medium | 40 | > 92% |

| High | 80 | > 95% |

Data based on reported recovery values.[6]

Conclusion

The developed LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of bisoprolol in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method was successfully validated and can be applied to pharmacokinetic and bioequivalence studies of bisoprolol.

References

- 1. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis | Acta Medica Marisiensis [actamedicamarisiensis.ro]

- 4. A new liquid chromatography-tandem mass spectrometry method for determination of bisoprolol in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography tandem mass spectrometry method for determination of bisoprolol in human plasma using d5-bisoprolol as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Bisoprolol-d5 in Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoprolol is a selective beta-1 adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, heart failure, and angina. To ensure the therapeutic equivalence of generic formulations of bisoprolol, regulatory agencies require bioequivalence (BE) studies. These studies are critical for demonstrating that the generic product performs in the same manner as the innovator product. A key component in the analytical aspect of these studies is the use of a stable isotope-labeled internal standard (IS) to ensure the accuracy and precision of the quantitative analysis of bisoprolol in biological matrices. Bisoprolol-d5, a deuterated analog of bisoprolol, is the preferred internal standard for this purpose.

These application notes provide a comprehensive protocol for the use of this compound in bioequivalence studies, covering the study design, analytical methodology, and data analysis, in line with international regulatory guidelines.

Bioequivalence Study Protocol

A typical bioequivalence study for a bisoprolol formulation is a randomized, two-period, two-sequence, single-dose, crossover study in healthy human volunteers under fasting conditions.[1]

1. Study Population:

-

Healthy adult male and female volunteers.

-

Age and Body Mass Index (BMI) within a predefined range.

-

Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

2. Study Design:

-

Randomized, Crossover Design: Each subject receives both the test and reference formulations in a randomized order, separated by a washout period of at least seven days to ensure complete elimination of the drug from the body.[1][2]

-

Single Dose Administration: A single oral dose of the bisoprolol formulation (e.g., 5 mg or 10 mg) is administered.[1][2]

-

Fasting Conditions: Subjects fast overnight for at least 10 hours before and for a specified period after drug administration.

3. Blood Sampling:

-

Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[1]

-

Plasma is separated from the blood samples by centrifugation and stored frozen at -20°C or lower until analysis.[3]

4. Bioanalytical Method: The determination of bisoprolol concentrations in plasma samples is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard.[2][4]

Experimental Protocols

Sample Preparation: Protein Precipitation Method

Protein precipitation is a straightforward and commonly used method for extracting bisoprolol from plasma samples.[4][5][6]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile (protein precipitating agent)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw the plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add a specific amount of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Analytical Method

A validated LC-MS/MS method is crucial for the accurate quantification of bisoprolol.

| Parameter | Recommended Conditions |

| Chromatographic Column | C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 5 µm)[4] |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium formate in water).[7] |

| Flow Rate | Typically 0.2-0.5 mL/min. |

| Injection Volume | 5-20 µL. |

| Ionization Mode | Positive Electrospray Ionization (ESI+).[4] |

| Detection Mode | Multiple Reaction Monitoring (MRM).[4] |

| Mass Transitions | Bisoprolol: m/z 326.3 → 116.3[4]This compound: m/z 331.3 → 121.3[4] |

Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][8][9]

Data Presentation

The pharmacokinetic parameters for the test and reference formulations are calculated from the plasma concentration-time data for each subject. The key parameters for bioequivalence assessment are Cmax (peak plasma concentration) and AUC (area under the plasma concentration-time curve).[1]

Table 1: Summary of Pharmacokinetic Parameters for a Hypothetical Bioequivalence Study of Bisoprolol (N=24)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 45.8 ± 10.2 | 46.5 ± 9.8 |

| AUC0-t (ng·h/mL) | 550.3 ± 125.7 | 545.1 ± 130.2 |

| AUC0-∞ (ng·h/mL) | 565.8 ± 132.1 | 560.4 ± 135.5 |

| Tmax (h) | 2.5 (1.5 - 4.0) | 2.6 (1.5 - 4.0) |

| t1/2 (h) | 11.2 ± 2.5 | 11.5 ± 2.8 |

Data are hypothetical and for illustrative purposes only.

Bioequivalence Acceptance Criteria: For two products to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[10]

Table 2: Statistical Analysis of Pharmacokinetic Parameters (Hypothetical Data)

| Parameter | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |

| Cmax | 98.5% | 92.5% - 104.9% |

| AUC0-t | 100.9% | 96.2% - 105.8% |

| AUC0-∞ | 100.9% | 96.1% - 106.0% |

Data are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Signaling Pathway of Bisoprolol

Bisoprolol is a selective antagonist of the beta-1 adrenergic receptor. Its mechanism of action involves blocking the effects of catecholamines (like adrenaline and noradrenaline) at these receptors, primarily in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[11][12][13]

Experimental Workflow for a Bioequivalence Study

The following diagram outlines the logical flow of a typical bioequivalence study from the recruitment of subjects to the final statistical analysis.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of bisoprolol in plasma samples during bioequivalence studies. The detailed protocol and methodologies provided in these application notes serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. Adherence to these protocols and regulatory guidelines will ensure the generation of high-quality data, which is essential for the successful registration of generic bisoprolol formulations.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. moh.gov.bw [moh.gov.bw]

- 3. The revamped Good Clinical Practice E6(R3) guideline: Profound changes in principles and practice! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. ICH E6 Good clinical practice - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Bisoprolol-d5 from Human Urine

Introduction

Bisoprolol is a selective beta-1 adrenergic receptor antagonist widely used in the management of cardiovascular diseases, most notably hypertension. The quantitative analysis of bisoprolol and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping control. Bisoprolol-d5, a stable isotope-labeled analog, is the preferred internal standard for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass, which allows for accurate correction of matrix effects and procedural losses.

This application note details a robust and reliable solid-phase extraction (SPE) method for the selective extraction and concentration of this compound from human urine prior to LC-MS/MS analysis. The protocol utilizes a mixed-mode cation exchange SPE sorbent, which combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and cleanup.

Experimental Protocols

Materials and Reagents

-

SPE Device: Mixed-mode strong cation exchange (MCX) SPE cartridges, 30 mg / 1 mL

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide (NH₄OH), concentrated (28-30%)

-

Formic acid (HCOOH), 88%

-

Ammonium acetate (CH₃COONH₄)

-

β-glucuronidase enzyme (from Helix pomatia or recombinant)

-

This compound standard

-

Ultrapure water

-

-

Equipment:

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

pH meter

-

Analytical balance

-

LC-MS/MS system

-

Sample Preparation and Enzymatic Hydrolysis

To account for conjugated bisoprolol metabolites, an enzymatic hydrolysis step is performed.

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 1 mL of the supernatant to a clean centrifuge tube.

-

Spike the urine sample with the internal standard, this compound, to a final concentration of 100 ng/mL.

-

Adjust the pH of the urine sample to 5.0 using 1 M ammonium acetate buffer.

-

Add 20 µL of β-glucuronidase enzyme solution.

-

Incubate the mixture at 37°C for 4 hours to ensure complete hydrolysis of glucuronide conjugates.[1][2][3][4]

-

After incubation, allow the sample to cool to room temperature.

-

Dilute the hydrolyzed urine sample with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[5]

Solid-Phase Extraction Protocol

The following protocol is based on a mixed-mode cation exchange mechanism.[5][6][7]

-

Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[5]

-

Loading: Load the pre-treated urine sample (approximately 2 mL) onto the SPE cartridge at a slow and steady flow rate (1-2 mL/min).

-

Washing:

-

Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[5]

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

-

Bisoprolol: m/z 326.3 → 116.3

-

This compound (Internal Standard): m/z 331.3 → 121.3

-

Data Presentation

The following table summarizes the expected quantitative performance of this SPE method for the analysis of bisoprolol from urine. These values are representative and based on typical performance for similar analytes and methods.

| Parameter | Bisoprolol | This compound |

| Recovery | > 90% | > 90% |

| Matrix Effect | < 15% | < 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |

| Upper Limit of Quantification (ULOQ) | 500 ng/mL | N/A |

| Intra-day Precision (%RSD) | < 10% | N/A |

| Inter-day Precision (%RSD) | < 15% | N/A |

| Accuracy (%Bias) | ± 15% | N/A |

Visualizations

Caption: Experimental workflow for the extraction and analysis of this compound from urine.

Caption: Mechanism of mixed-mode cation exchange SPE for this compound.

References

- 1. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kurabiotech.com [kurabiotech.com]

- 3. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]

- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 6. Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

Application Notes and Protocols: The Use of Bisoprolol-d5 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to DMPK and the Role of Stable Isotope-Labeled Internal Standards

Drug Metabolism and Pharmacokinetics (DMPK) are critical disciplines in the drug discovery and development process. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, providing essential information to assess its safety and efficacy. A key aspect of DMPK is the quantitative analysis of the drug and its metabolites in biological matrices, which relies on robust and accurate bioanalytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in LC-MS/MS-based bioanalysis. A SIL-IS, such as Bisoprolol-d5, is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). Since these isotopes do not occur in nature in high abundance, the SIL-IS is chemically identical to the analyte but has a higher mass. This allows it to be distinguished from the analyte by the mass spectrometer, while co-eluting chromatographically. The SIL-IS is added to the biological samples at a known concentration at the beginning of the sample preparation process. It experiences the same extraction, ionization, and fragmentation effects as the analyte, thus compensating for any variability in the analytical procedure and ensuring accurate quantification.

Application of this compound in DMPK Studies

This compound, a deuterated analog of the beta-blocker bisoprolol, is an invaluable tool in the DMPK assessment of its parent drug. Its primary application is as an internal standard for the accurate quantification of bisoprolol in biological matrices like human plasma. This is crucial for pharmacokinetic studies, including bioavailability and bioequivalence assessments.[1]

Beyond its role as an internal standard for the parent drug, this compound can also be instrumental in metabolite identification and quantification. Although bisoprolol is metabolized to inactive metabolites, understanding their formation and clearance is a fundamental aspect of a comprehensive DMPK profile.[2] Bisoprolol is metabolized primarily via oxidative pathways mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] The use of a stable isotope-labeled compound can aid in distinguishing drug-related material from endogenous matrix components in mass spectrometry, facilitating the identification of novel metabolites.

Quantitative Data from Bioanalytical Methods

The following table summarizes the key parameters of a validated LC-MS/MS method for the quantification of bisoprolol in human plasma using this compound as an internal standard.

| Parameter | Value | Reference |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1] |

| Internal Standard | This compound | [1] |

| Biological Matrix | Human Plasma | [1] |

| Linearity Range | 0.5 - 100 ng/mL | [1] |

| Mass Transition (Bisoprolol) | m/z 326.3 → 116.3 | [1] |

| Mass Transition (this compound) | m/z 331.3 → 121.3 | [1] |

| Precision (Intra-day) | < 15% | [1] |

| Precision (Inter-day) | < 15% | [1] |

| Accuracy | 85% - 115% | [1] |

Experimental Protocols